molecular formula C15H13NO4S B2715910 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide CAS No. 2034537-88-5

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Cat. No.: B2715910
CAS No.: 2034537-88-5
M. Wt: 303.33
InChI Key: IDBRBZWPIOGWMQ-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” is a complex organic compound that features a combination of furan and thiophene rings

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration as a candidate for therapeutic agents targeting specific biological pathways.

Industry

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan rings: Starting from simple precursors like furfural or furfuryl alcohol, the furan rings can be synthesized through cyclization reactions.

    Introduction of the hydroxyethyl group: This can be achieved through reactions such as aldol condensation or Grignard reactions.

    Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Amide bond formation: The final step involves coupling the furan and thiophene derivatives through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)thiophene-3-carboxamide
  • N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-3-carboxamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide

Uniqueness

“N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-4-7-21-9-11)16-10-15(18,12-3-6-19-8-12)13-2-1-5-20-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBRBZWPIOGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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